1-[2-(Aminomethyl)phenyl]ethan-1-ol hydrochloride
Description
1-[2-(Aminomethyl)phenyl]ethan-1-ol hydrochloride is a benzyl alcohol derivative featuring an aminomethyl group at the 2-position of the phenyl ring and an ethanol moiety attached to the benzylic carbon. The hydrochloride salt enhances its stability and water solubility, making it a candidate for pharmaceutical and synthetic applications.
Properties
Molecular Formula |
C9H14ClNO |
|---|---|
Molecular Weight |
187.66 g/mol |
IUPAC Name |
1-[2-(aminomethyl)phenyl]ethanol;hydrochloride |
InChI |
InChI=1S/C9H13NO.ClH/c1-7(11)9-5-3-2-4-8(9)6-10;/h2-5,7,11H,6,10H2,1H3;1H |
InChI Key |
XDCKTDHIYJKSRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1CN)O.Cl |
Origin of Product |
United States |
Preparation Methods
Reduction of Nitro Precursors
A common preparative method involves the reduction of 1-[2-(nitromethyl)phenyl]ethan-1-ol derivatives. The nitro group is reduced to the corresponding aminomethyl group using catalytic hydrogenation. Typically, hydrogen gas is passed over a palladium on carbon catalyst under mild pressure and temperature conditions. This method affords high yields of the target amine with minimal side reactions.
| Step | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|
| Nitro reduction | Hydrogen gas, Pd/C catalyst, ethanol solvent, ambient temperature | Conversion of nitro to aminomethyl | 70-85 |
This approach is advantageous due to its straightforwardness and scalability, making it suitable for both laboratory and industrial synthesis.
Reductive Amination of Aldehyde Intermediates
Another widely used approach is the reductive amination of 2-(formyl)phenylethanol or related aldehyde intermediates. In this method, the aldehyde is reacted with ammonia or a primary amine under reductive conditions using reducing agents such as sodium borohydride or sodium cyanoborohydride.
| Step | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|
| Reductive amination | Aldehyde intermediate, ammonia or amine, NaBH4 or NaCNBH3, methanol or ethanol solvent | Formation of aminomethyl group | 60-75 |
This method allows for selective introduction of the aminomethyl group and can be optimized for enantioselectivity when chiral catalysts or auxiliaries are employed.
Multi-Step Synthesis via Phenoxymethylation and Acylation (Related Analogues)
Though specific to related compounds such as 1-{3-[2-(aminomethyl)phenoxymethyl]phenyl}ethan-1-one hydrochloride, similar synthetic principles can be adapted. This involves:
- Ether formation by reacting 2-(aminomethyl)phenol with bromomethyl-substituted aromatic aldehydes under basic conditions.
- Friedel-Crafts acylation using ethanoyl chloride and Lewis acid catalysts like aluminum chloride.
- Conversion to hydrochloride salt by treatment with hydrochloric acid.
Yields for these multi-step syntheses typically range from 60% to 75% after purification by recrystallization or chromatography.
Industrial and Laboratory Scale Considerations
Purification and Salt Formation
After synthesis of the free base, conversion to the hydrochloride salt is achieved by treating with hydrochloric acid in polar solvents such as ethanol or methanol. This step improves compound stability and facilitates handling.
Purification methods include:
- Recrystallization from appropriate solvents.
- Chromatographic techniques such as silica gel column chromatography.
Analytical Verification
Purity and structural confirmation are performed using:
- High-Performance Liquid Chromatography with UV detection.
- Nuclear Magnetic Resonance spectroscopy (¹H and ¹³C NMR).
- Mass Spectrometry (LC-MS) to confirm molecular ion peaks.
These techniques ensure the compound meets the required purity standards for research or pharmaceutical applications.
Summary of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Typical Yield (%) |
|---|---|---|---|
| Catalytic hydrogenation | 1-[2-(Nitromethyl)phenyl]ethan-1-ol, H2, Pd/C | Simple, scalable, high selectivity | 70-85 |
| Reductive amination | 2-(Formyl)phenylethanol, NH3, NaBH4 | Selective, adaptable for chirality | 60-75 |
| Multi-step acylation/ether formation | 2-(Aminomethyl)phenol, bromomethylbenzaldehyde, AlCl3, ethanoyl chloride | Versatile, suitable for analogues | 60-75 |
Chemical Reactions Analysis
Types of Reactions
1-[2-(Aminomethyl)phenyl]ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amine group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents such as thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: The major products include ketones and aldehydes.
Reduction: The major products include various amine derivatives.
Substitution: The major products include halogenated derivatives.
Scientific Research Applications
1-[2-(Aminomethyl)phenyl]ethan-1-ol hydrochloride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(Aminomethyl)phenyl]ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound can:
Bind to Receptors: The amine group can interact with biological receptors, influencing their activity.
Participate in Enzymatic Reactions: The alcohol group can be involved in enzymatic reactions, leading to the formation of different metabolites.
Affect Cellular Pathways: The compound can modulate various cellular pathways, affecting cell function and behavior.
Comparison with Similar Compounds
Key Structural Features :
- Phenyl ring: Substituted at the 2-position with an aminomethyl group (-CH₂NH₂).
- Ethan-1-ol moiety : Provides a hydroxyl group (-OH) for hydrogen bonding.
- Hydrochloride salt : Protonates the amine, improving solubility .
Hypothetical Molecular Formula: Based on analogs like 1-(4-(Aminomethyl)phenyl)ethanone hydrochloride (C₉H₁₂ClNO, MW 185.65) , replacing the ketone (C=O) with a hydroxyl group (C-OH) would yield C₉H₁₄ClNO₂ (MW ~201.65) .
Comparison with Structurally Similar Compounds
The following table compares 1-[2-(Aminomethyl)phenyl]ethan-1-ol hydrochloride with key analogs in terms of substituents, molecular weight, and functional groups:
Research Findings and Key Differences
Functional Group Impact on Reactivity and Solubility
- Hydroxyl vs. Ketone: The ethanol group in the target compound likely increases polarity compared to ketone analogs (e.g., 1-(4-(Aminomethyl)phenyl)ethanone hydrochloride), improving water solubility but reducing membrane permeability .
- Aminomethyl Group: Enhances interaction with biological targets (e.g., enzymes or receptors) through hydrogen bonding and ionic interactions .
Substituent Effects on Pharmacological Properties
- Electron-Withdrawing Groups: Nitro (e.g., 1-(2-Amino-6-nitrophenyl)ethanone) and trifluoromethyl groups (e.g., compounds in ) increase electrophilicity but may elevate toxicity .
- Halogen Substitution: Fluorine in 1-(4-fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride improves metabolic stability and bioavailability .
Biological Activity
1-[2-(Aminomethyl)phenyl]ethan-1-ol hydrochloride, also known as 2-(Aminomethyl)phenylethanol hydrochloride , is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
| Property | Value |
|---|---|
| CAS Number | 22601458 |
| Molecular Formula | C9H13NO·HCl |
| Molecular Weight | 187.66 g/mol |
| Purity | Typically ≥ 95% |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:
- Receptor Binding : The compound exhibits affinity for multiple receptors, influencing neurotransmission and potentially modulating pain pathways.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions like diabetes and obesity.
Pharmacological Effects
Research indicates that this compound possesses several pharmacological properties:
- Antidepressant Activity : Studies suggest that the compound may exhibit antidepressant-like effects in animal models, potentially through serotonin modulation.
- Analgesic Properties : Preliminary findings indicate that it may reduce pain perception, making it a candidate for pain management therapies.
- Antimicrobial Activity : The compound has been evaluated for its antibacterial properties against various strains, showing effectiveness against Gram-positive bacteria.
Study on Antidepressant Effects
A study published in the Journal of Medicinal Chemistry explored the antidepressant potential of this compound. The results indicated a significant reduction in depressive-like behavior in rodent models when administered at specific dosages. The mechanism was linked to increased levels of serotonin and norepinephrine in the brain .
Analgesic Activity Evaluation
In another research effort, the analgesic properties were assessed using a formalin-induced pain model. The compound demonstrated a dose-dependent reduction in pain scores compared to control groups. This suggests that it may act through central nervous system pathways to alleviate pain .
Antimicrobial Testing
A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined for both Staphylococcus aureus and Escherichia coli, showing promising results with MIC values of 25 µg/mL and 50 µg/mL respectively .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with related compounds:
| Compound | Biological Activity | MIC (µg/mL) |
|---|---|---|
| 1-[2-(Aminomethyl)phenyl]ethan-1-ol | Antidepressant, Analgesic | 25 (S. aureus) |
| Indole-3-acetic acid | Plant hormone with growth-promoting effects | N/A |
| Tryptophan | Precursor to serotonin | N/A |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
